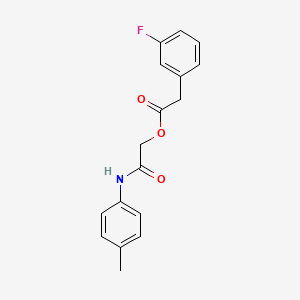
2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate” is a complex organic molecule. It contains several functional groups, including an oxo group (C=O), an amine group (NH2), and an acetate group (CH3COO). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The amine group in this compound could act as a nucleophile in reactions with electrophiles, while the carbonyl group could be involved in condensation reactions or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A key application of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate involves its role in the synthesis of new chemical entities. For instance, it has been used in the synthesis of α-ketoamide derivatives, showcasing its utility in creating novel molecules with potential biological activities. OxymaPure, a related compound, demonstrated clear superiority in yield and purity when used in synthesis processes, indicating the value of such compounds in developing new chemical entities (El‐Faham et al., 2013).
Biological Evaluation and Molecular Docking
Another significant application is in the biological evaluation and molecular docking studies, where derivatives of this compound have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. One study described the preparation of a derivative exhibiting potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an anti-cancer agent (Riadi et al., 2021).
Chemosensor Development
The compound and its derivatives have also found applications in the development of chemosensors. A study involved synthesizing a new fluorescent sensor for Zn(2+) ions, demonstrating the compound's role in creating sensitive and selective probes for metal ions. This research underscores the utility of this compound in developing tools for chemical and biological analysis (Li et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-5-7-15(8-6-12)19-16(20)11-22-17(21)10-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGCBIXPYSIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B2566447.png)
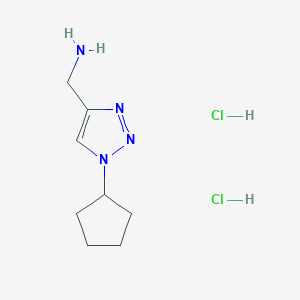

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
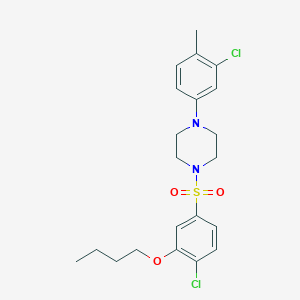

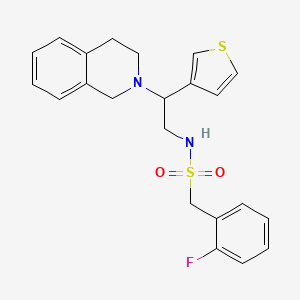

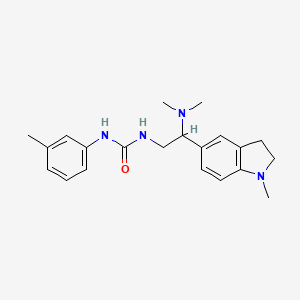
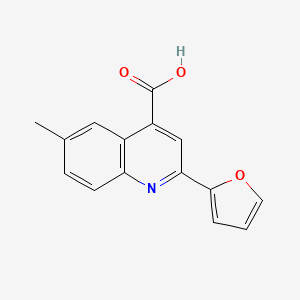
![N'-[(2,5-Dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2566466.png)

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)
